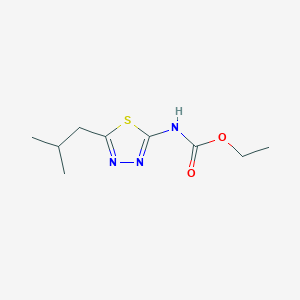
4-(3-fluorophenoxy)-1-(4-piperidin-3-ylbenzoyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of complex molecules like 4-(3-fluorophenoxy)-1-(4-piperidin-3-ylbenzoyl)piperidine typically involves multi-step organic reactions, starting from simpler precursors. Nucleophilic fluorination is a common strategy in synthesizing fluorinated aromatic compounds, as demonstrated in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging, showcasing the feasibility of introducing fluorine atoms into complex structures (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
The molecular structure of compounds like 4-(3-fluorophenoxy)-1-(4-piperidin-3-ylbenzoyl)piperidine can be characterized using various spectroscopic and crystallographic techniques. X-ray diffraction studies provide insights into the crystalline structure and molecular conformation, revealing how intramolecular hydrogen bonding and molecular geometry contribute to the compound's stability (Prasad et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the presence of fluorine, which can affect electron distribution and reactivity patterns. Fluorinated compounds often exhibit unique reactivity due to the strong electronegativity of fluorine, potentially altering their interactions with biological targets or reactivity in synthetic pathways (Sato et al., 1978).
Physical Properties Analysis
Physical properties like solubility, melting point, and crystal structure are crucial for understanding a compound's behavior in different environments. These properties are determined by the compound's molecular structure, intermolecular forces, and molecular interactions. Hirshfeld surface analysis, for example, can provide detailed information about intermolecular interactions in the solid state, influencing solubility and stability (Prasad et al., 2018).
Chemical Properties Analysis
The chemical properties of 4-(3-fluorophenoxy)-1-(4-piperidin-3-ylbenzoyl)piperidine would be influenced by its functional groups. The fluorophenoxy and piperidinylbenzoyl moieties contribute to the compound's polarity, potential interactions with biological molecules, and its overall reactivity. Such compounds might show selectivity in biological assays or chemical reactions due to these specific chemical features (Waterhouse et al., 1997).
Propiedades
IUPAC Name |
[4-(3-fluorophenoxy)piperidin-1-yl]-(4-piperidin-3-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O2/c24-20-4-1-5-22(15-20)28-21-10-13-26(14-11-21)23(27)18-8-6-17(7-9-18)19-3-2-12-25-16-19/h1,4-9,15,19,21,25H,2-3,10-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWELRVBDZWTPMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)OC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5662697.png)
![(3aS*,10aS*)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5662698.png)




![ethyl 4-{3-[(benzylamino)carbonyl]phenoxy}piperidine-1-carboxylate](/img/structure/B5662747.png)
![3-(1-butyl-1H-imidazol-2-yl)-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine](/img/structure/B5662753.png)
![5-({4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)-2-methylpyrimidine](/img/structure/B5662759.png)
![2-({[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5662764.png)
![1-[(1-benzyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5662771.png)
![3-{[1-(methylsulfonyl)piperidin-4-yl]oxy}-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B5662777.png)
![3,5-dimethyl-1-[(2-methylphenoxy)acetyl]-1H-pyrazole](/img/structure/B5662783.png)
![8-[(2-ethoxypyridin-3-yl)carbonyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5662790.png)